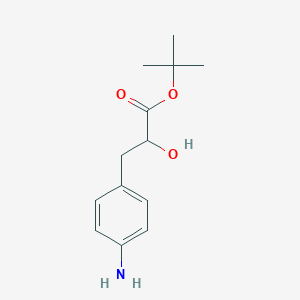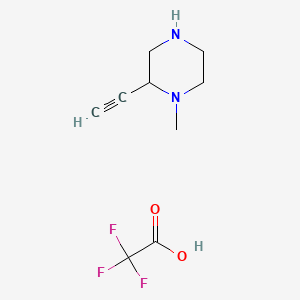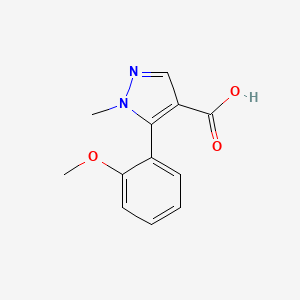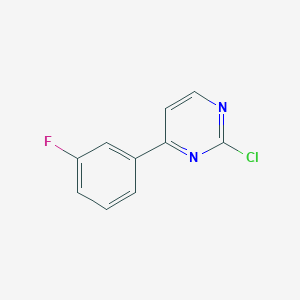
2-Chloro-4-(3-fluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6ClFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorophenyl)pyrimidine typically involves the reaction of 3-fluoroaniline with 2,4-dichloropyrimidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura coupling: This reaction involves the coupling of the pyrimidine with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Suzuki-Miyaura coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Suzuki-Miyaura coupling: The major products are biaryl compounds formed by the coupling of the pyrimidine with the boronic acid.
Applications De Recherche Scientifique
2-Chloro-4-(3-fluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which are essential for cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(2-fluorophenyl)pyrimidine
- 2-Chloro-4-(4-fluorobenzyl)pyrimidine
- 4,6-Dichloro-5-(fluorophenyl)-pyrimidine
Uniqueness
2-Chloro-4-(3-fluorophenyl)pyrimidine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C10H6ClFN2 |
|---|---|
Poids moléculaire |
208.62 g/mol |
Nom IUPAC |
2-chloro-4-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-4-9(14-10)7-2-1-3-8(12)6-7/h1-6H |
Clé InChI |
GJVWQLLOLZWULX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


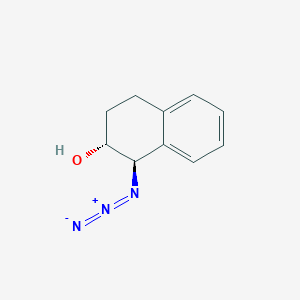
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
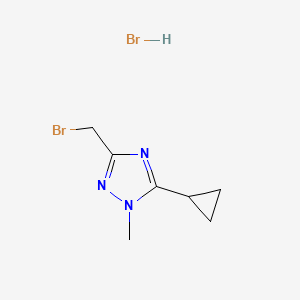
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)
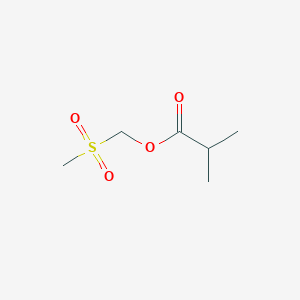
![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)

